molecular formula C22H22Cl2F6N6O B3036991 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone CAS No. 400088-71-3

1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone

Cat. No.: B3036991
CAS No.: 400088-71-3
M. Wt: 571.3 g/mol
InChI Key: SFBSUQMLKNYIBV-UHFFFAOYSA-N
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Description

1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone is a bis-piperazine derivative characterized by a central ethanone core flanked by two piperazine rings substituted with 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups. This structure combines electron-withdrawing substituents (chloro and trifluoromethyl) with a pyridine heterocycle, which may enhance binding affinity to biological targets such as receptors or enzymes.

Properties

IUPAC Name

1,2-bis[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2F6N6O/c23-16-9-14(21(25,26)27)11-31-19(16)35-3-1-33(2-4-35)13-18(37)34-5-7-36(8-6-34)20-17(24)10-15(12-32-20)22(28,29)30/h9-12H,1-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBSUQMLKNYIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2F6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201103132
Record name Piperazine, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400088-71-3
Record name Piperazine, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]acetyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400088-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone typically involves several steps:

  • Formation of the Pyridinyl Moiety: : Synthesis begins with the creation of the pyridine ring, which involves the halogenation and introduction of trifluoromethyl groups.

  • Piperazine Derivatives: : The next step involves the preparation of piperazine derivatives through nucleophilic substitution reactions.

  • Coupling Reactions: : The final assembly of the compound is achieved through coupling reactions, where the pyridinyl and piperazine units are linked to the ethanone backbone under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve:

  • Batch Reactions: : Carefully controlled batch reactions where reagents are added in precise quantities.

  • Catalysts and Temperature Control: : Utilization of catalysts and temperature control to ensure high yield and purity.

  • Purification Processes: : Advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone undergoes various chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions to form corresponding oxidized products.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : It is also prone to nucleophilic and electrophilic substitution reactions, especially involving the chloro and trifluoromethyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide and potassium permanganate.

  • Reducing Agents: : Sodium borohydride and lithium aluminum hydride are commonly used.

  • Reaction Conditions: : Temperature, solvent choice, and pH are critical factors influencing these reactions.

Major Products

The major products depend on the type of reaction and conditions applied. For instance, oxidation might yield oxo derivatives, while reduction could produce various saturated compounds.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone is difficult to compose, as the search results provide limited information regarding its specific applications. However, we can compile information regarding its properties, related compounds, and potential applications based on structural similarities and related research.

Chemical Information
1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone is a chemical compound with the molecular formula C22H22Cl2F6N6OC_{22}H_{22}Cl_2F_6N_6O and a molecular weight of 571.3 g/mol . It is also known by several synonyms, including 400088-71-3, MLS000541464, 1,2-bis({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})ethan-1-one, and 1,2-bis[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone .

Structural Information
The compound contains two piperazine rings, each substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, linked by an ethanone moiety . The IUPAC name is 1,2-bis[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone .

Related Compounds and Potential Applications

  • Fluopyram Intermediate : 3-chloro-5-(trifluoromethyl) pyridine derivatives are used in the synthesis of fluopyram, a benzamide fungicide . Fluopyram is used to kill fungal pathogens in vegetables and fruits by inhibiting mitochondrial respiration .
  • Mannich Bases : The compound contains piperazine moieties, which are found in Mannich bases . Some Mannich bases have been investigated as anticancer and cytotoxic agents . For example, Mannich bases with 4-methylpiperazine or 4-ethylpiperazine residues have shown activity against hepatocellular carcinoma, human lung carcinoma, and human breast cancer cell lines .
  • Pyridine Derivatives : Pyridine and its analogues are widely used as ligands, solvents, coenzymes, agricultural products, and pharmaceutical drugs .
  • 1,2,4-Oxadiazole Derivatives : Research on 1,2,4-oxadiazole derivatives has shown potential in drug discovery . Some derivatives have exhibited selective inhibition of human carbonic anhydrases and antitubercular activity .

Given the structural components and the context provided by the search results, 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone may have potential applications in:

  • Agrochemicals : As an intermediate in the synthesis of fungicides or other agricultural chemicals .
  • Medicinal Chemistry : As a scaffold for developing anticancer or antimicrobial agents, potentially through Mannich base-like activity or interaction with enzymes .

Data Table (Potential Applications)

ApplicationRationaleSupporting Evidence
AgrochemicalsContains 3-chloro-5-(trifluoromethyl) pyridine, a component of the fungicide fluopyram.Fluopyram is used to combat fungal pathogens .
Medicinal ChemistryPiperazine rings are present in Mannich bases, some of which exhibit anticancer and cytotoxic activities.Mannich bases with piperazine residues have shown activity against cancer cell lines .
Enzyme InhibitionRelated oxadiazole derivatives have shown selective inhibition of human carbonic anhydrases.Certain 1,2,4-oxadiazole derivatives exhibit nanomolar to picomolar inhibition of hCA IX and hCA II .

Case Studies
Because of the limited information, specific case studies on the applications of 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone are not available in the search results. Further research and experimentation would be needed to determine its specific applications and efficacy in different fields.

Further Research
To fully determine the applications of this compound, the following research areas could be explored:

  • Synthesis and Characterization : Detailed synthesis and characterization studies to confirm the structure and purity of the compound.
  • Biological Activity Screening : In vitro and in vivo studies to assess its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent.
  • Agrochemical Testing : Evaluation of its efficacy as a fungicide or pesticide.
  • Structural Activity Relationship (SAR) Studies : Modification of the chemical structure to optimize its biological activity and pharmacological properties.

Mechanism of Action

The mechanism by which 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl and chloro groups enhance its binding affinity and specificity towards these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its trifluoromethyl and chloro substituents on the pyridine ring, which differentiate it from other bis-piperazine derivatives. Below is a comparative analysis with key analogs:

Structural Comparison

Compound Name Structural Features Key Differences
1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone (Target Compound) - Ethanone core
- Two 3-chloro-5-(trifluoromethyl)-pyridinyl-piperazine substituents
N/A
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (Compounds 22–28) - Ethanone core
- Tetrazole and piperidine substituents
Replaces pyridine with tetrazole; lacks trifluoromethyl groups
1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine (Compound 12) - Thioxoimidazopyridine core
- Pyrimidinyl-piperazine substituents
Heterocyclic core differs; sulfur-containing moiety introduces distinct polarity
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (Compound h) - Propane linker
- 3-Chlorophenyl-piperazine substituents
Shorter linker; aryl substituents lack pyridine and trifluoromethyl groups

Pharmacological and Physicochemical Properties

  • Receptor Binding: Pyridine and trifluoromethyl groups are known to interact with hydrophobic pockets in enzymes or receptors. This contrasts with tetrazole-containing analogs (Compounds 22–28), where the tetrazole’s acidity may favor ionic interactions .
  • Metabolic Stability: The chloro and trifluoromethyl groups may reduce metabolic degradation compared to non-halogenated analogs, as seen in studies of similar fluorinated pharmaceuticals .

Research Findings and Limitations

  • Antimicrobial Activity : Bis-piperazine derivatives (e.g., Compounds 22–28) show moderate activity against Staphylococcus aureus (MIC = 8–32 µg/mL) . The target compound’s enhanced lipophilicity may improve efficacy, but this remains untested.
  • The target compound’s pyridine moiety could similarly modulate neurotransmitter systems .
  • Toxicity : Fluorinated compounds often display higher toxicity thresholds, but the chloro substituent may introduce hepatotoxicity risks, as observed in chlorophenyl-piperazine analogs .

Biological Activity

1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridine rings with trifluoromethyl and chloro substituents.
  • Piperazine moieties that contribute to its biological activity.

The molecular formula for this compound is C_{20}H_{19ClF_3N_5O with a molecular weight of approximately 439.84 g/mol.

Biological Activity Overview

Research indicates that 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential applications in treating infections.

The biological activity of 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It is believed to inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analyses have indicated that the compound can halt the cell cycle at the G1 phase, preventing further proliferation.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-70.48
AnticancerHCT-1160.78
AntimicrobialE. coli15.63
AntimicrobialS. aureus10.38

Detailed Study Outcomes

  • Anticancer Studies : In a study assessing various derivatives including 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone, it was found that compounds with electron-withdrawing groups at critical positions exhibited enhanced cytotoxicity compared to those without such substitutions .
  • Molecular Docking Studies : Computational studies have shown potential binding interactions between the compound and target proteins involved in cancer progression, suggesting a rational basis for its anticancer activity .
  • In Vivo Studies : Although limited, preliminary in vivo studies indicate promising results in tumor-bearing animal models, leading to further exploration of this compound's therapeutic potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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